2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzodioxole moiety and an acetamide group, making it a unique molecule with diverse chemical properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole-based compounds have been studied for their distinctive mechanisms of action . For instance, some indole-based compounds have been found to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
It is known that indole derivatives can influence a broad spectrum of biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
It is known that some indole-based compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
It is possible that it may interact with various enzymes, proteins, and other biomolecules, given the presence of functional groups known to participate in biochemical reactions .
Dosage Effects in Animal Models
It is possible that there could be threshold effects, as well as toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, followed by its attachment to the piperazine ring. The final step involves the acylation of the piperazine derivative with 3-chloro-4-fluoroacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
- 3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one
- 2-(1,3-benzodioxol-5-yl)ethanamine
Uniqueness
Compared to similar compounds, 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound for both research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3/c21-16-10-15(2-3-17(16)22)23-20(26)12-25-7-5-24(6-8-25)11-14-1-4-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVFXMZBIGVCFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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